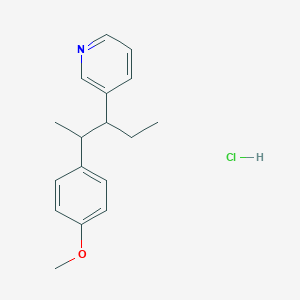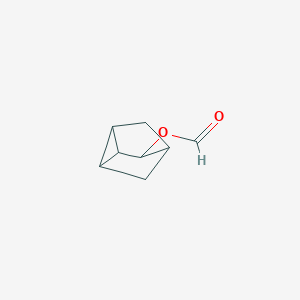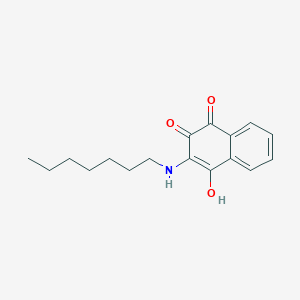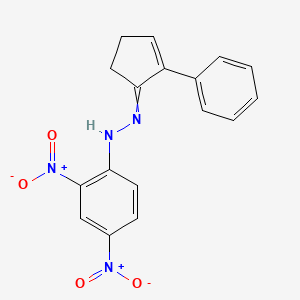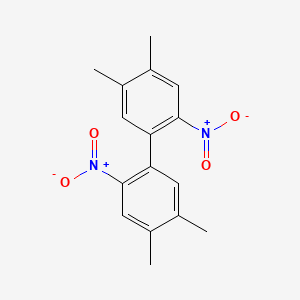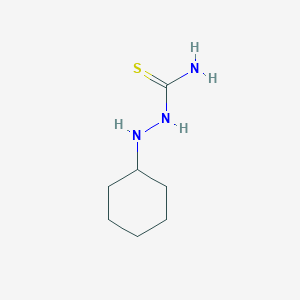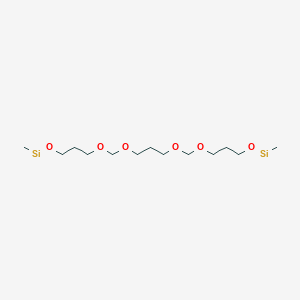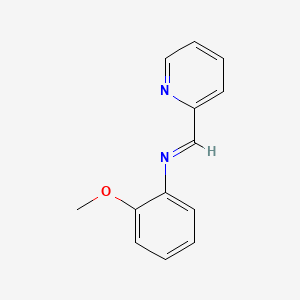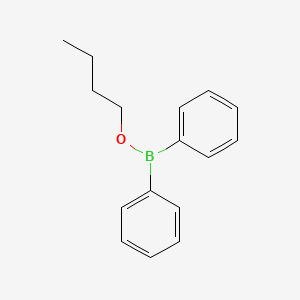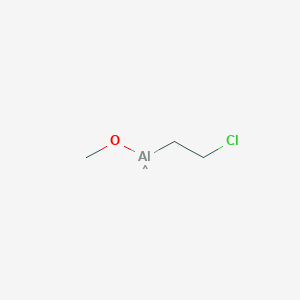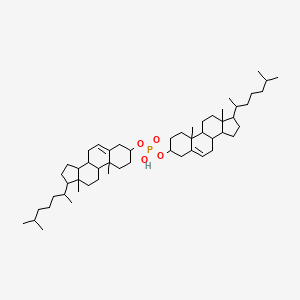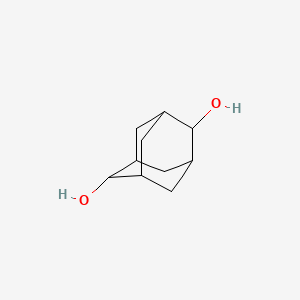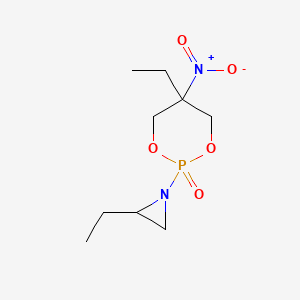
2-Ethyl-1-(5-ethyl-5-nitro-2-oxido-1,3,2-dioxaphosphinan-2-yl)aziridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethyl-1-(5-ethyl-5-nitro-2-oxido-1,3,2-dioxaphosphinan-2-yl)aziridine is a complex organic compound with the molecular formula C9H17N2O5P. It is known for its unique structure, which includes an aziridine ring and a dioxaphosphinan moiety.
Méthodes De Préparation
The synthesis of 2-Ethyl-1-(5-ethyl-5-nitro-2-oxido-1,3,2-dioxaphosphinan-2-yl)aziridine involves several steps. One common method includes the reaction of 2-methyl-2-oxido-1,3,2-dioxaphosphinan with ethylamine under controlled conditions. The reaction typically requires a catalyst and is carried out at low temperatures to ensure the stability of the intermediate products .
Industrial production methods may involve the use of continuous flow reactors to optimize the yield and purity of the compound. These methods often include purification steps such as crystallization and distillation to remove impurities and obtain the desired product .
Analyse Des Réactions Chimiques
2-Ethyl-1-(5-ethyl-5-nitro-2-oxido-1,3,2-dioxaphosphinan-2-yl)aziridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.
Substitution: The aziridine ring can undergo nucleophilic substitution reactions, where nucleophiles replace one of the ring’s substituents
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
2-Ethyl-1-(5-ethyl-5-nitro-2-oxido-1,3,2-dioxaphosphinan-2-yl)aziridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 2-Ethyl-1-(5-ethyl-5-nitro-2-oxido-1,3,2-dioxaphosphinan-2-yl)aziridine involves its interaction with specific molecular targets. The aziridine ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. The dioxaphosphinan moiety may also play a role in modulating the compound’s reactivity and interactions with molecular targets .
Comparaison Avec Des Composés Similaires
Similar compounds to 2-Ethyl-1-(5-ethyl-5-nitro-2-oxido-1,3,2-dioxaphosphinan-2-yl)aziridine include other aziridine derivatives and dioxaphosphinan-containing compounds. These compounds share structural similarities but may differ in their reactivity and applications. For example, aziridine derivatives with different substituents may exhibit varying degrees of biological activity and chemical reactivity .
Propriétés
Numéro CAS |
20934-11-6 |
|---|---|
Formule moléculaire |
C9H17N2O5P |
Poids moléculaire |
264.22 g/mol |
Nom IUPAC |
5-ethyl-2-(2-ethylaziridin-1-yl)-5-nitro-1,3,2λ5-dioxaphosphinane 2-oxide |
InChI |
InChI=1S/C9H17N2O5P/c1-3-8-5-10(8)17(14)15-6-9(4-2,7-16-17)11(12)13/h8H,3-7H2,1-2H3 |
Clé InChI |
RGGODSWNXJVWQV-UHFFFAOYSA-N |
SMILES canonique |
CCC1CN1P2(=O)OCC(CO2)(CC)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


